Mass Spectrometric Selectivity: The 7-Da Mass Shift Advantage Over Unlabeled Befunolol
Befunolol-d7 features a +7 Da mass shift relative to unlabeled befunolol (MW 291.35 vs. 298.39). This shift places its [M+H]+ ion at m/z ~299.4, compared to ~292.4 for the analyte—a separation that avoids overlap with the natural abundance M+7 isotope peak of befunolol, which is theoretically negligible (<0.1%) [1]. By contrast, a Befunolol-d6 analog would have a 6 Da shift and could be subject to interference from the M+6 isotope peak. This 7-Da mass difference ensures a clean extraction window in selected reaction monitoring (SRM) with zero cross-talk, a quantifiable improvement in signal-to-noise ratio.
| Evidence Dimension | Mass Shift for MS Detection |
|---|---|
| Target Compound Data | +7 Da shift (Δm/z = 7) |
| Comparator Or Baseline | Unlabeled Befunolol: 0 Da shift | Befunolol-d6: +6 Da shift (theoretical) |
| Quantified Difference | Baseline separation from analyte M+ isotope clusters vs. potential overlap at 6 Da |
| Conditions | ESI-LC-MS/MS SRM mode; theoretical isotopic distribution modeling. |
Why This Matters
This specific mass shift is critical for achieving the zero cross-talk requirement in regulated bioanalysis, eliminating a source of systematic error that generic, structurally dissimilar internal standards cannot address.
- [1] DrugBank Online, Befunolol, Accession Number DB09013, 2024. View Source
